molecular formula C16H13BO2 B1419899 3-(2-Naphthyl)phenylboronic acid CAS No. 870774-29-1

3-(2-Naphthyl)phenylboronic acid

Cat. No.: B1419899
CAS No.: 870774-29-1
M. Wt: 248.1 g/mol
InChI Key: WLKQDOGZCIYEOM-UHFFFAOYSA-N
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Description

3-(2-Naphthyl)phenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-naphthyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Naphthyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure involves:

    Starting Materials: 2-naphthylboronic acid and bromobenzene.

    Catalyst: Palladium(II) acetate or palladium(0) complexes.

    Ligand: Triphenylphosphine or similar phosphine ligands.

    Base: Potassium carbonate or sodium hydroxide.

    Solvent: Tetrahydrofuran or dimethylformamide.

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction involving 3-(2-Naphthyl)phenylboronic acid, where it reacts with various aryl halides to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction of the boronic acid group can yield the corresponding borane or boronate esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium perborate, or other peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles can react with the boronic acid group under mild conditions to form substituted products.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation.

    Borane/Boronate Esters: Formed through reduction.

Scientific Research Applications

Chemistry: 3-(2-Naphthyl)phenylboronic acid is widely used in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura coupling. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Biology and Medicine: In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and diagnostic tools. This compound can be used in the development of glucose sensors and other bioanalytical applications.

Industry: In the industrial sector, this compound is used in the production of polymers, electronic materials, and as a precursor for various functionalized organic compounds.

Mechanism of Action

The mechanism of action of 3-(2-Naphthyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the 2-naphthyl group, making it less sterically hindered and less selective in certain reactions.

    2-Naphthylboronic Acid: Contains only the naphthyl group without the phenyl substitution, leading to different reactivity and applications.

    3-Nitrophenylboronic Acid: Contains a nitro group, which significantly alters its electronic properties and reactivity.

Uniqueness: 3-(2-Naphthyl)phenylboronic acid is unique due to the presence of both the phenyl and 2-naphthyl groups, which provide a balance of steric and electronic effects. This makes it particularly useful in selective cross-coupling reactions and in the synthesis of complex organic molecules.

Properties

IUPAC Name

(3-naphthalen-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BO2/c18-17(19)16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKQDOGZCIYEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC3=CC=CC=C3C=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670206
Record name [3-(Naphthalen-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870774-29-1
Record name [3-(Naphthalen-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Naphthyl)phenylboronic Acid
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Synthesis routes and methods I

Procedure details

Under an argon gas atmosphere, a mixture of 212 g (748 mmol) of 2(3-bromophenyl) naphthalene and 3 L of dehydrated THF was cooled down to −10 degrees C., and added with 600 ml (948 mmol) of hexane solution of 1.6M n-butyllithium in drops while being stirred. Then, the reaction mixture was stirred for two hours at 0 degree C. The reaction solution was further cooled down to −78 degrees C., and added with 450 g (2.39 mol) of triisopropyl borate in drops. Subsequently, the reaction mixture was stirred for 17 hours at room temperature. The reaction mixture was further added with solution of hydrochloric acid to be stirred for one hour at room temperature. The reaction mixture was further added with 3 L of toluene, so that aqueous phase thereof was eliminated. After organic phase thereof was dried with magnesium sulfate, the solvent was distilled away under reduced pressure. By recrystallizing the obtained solid by toluene, 126 g of 3-(2-naphthyl) phenylboronic acid was obtained at an yield of 67%.
Quantity
212 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
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0 (± 1) mol
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reactant
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Quantity
450 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Under an argon gas atmosphere, a mixture of 212 g (748 mmol) of 2(3-bromophenyl)naphthalene and 3 L of dehydrated THF was cooled down to minus 10 degree C., and 600 ml (948 mmol) of hexane solution of 1.6M n-butyllithium was dropped into the mixture while the mixture was being stirred. Then, the mixture was stirred at 0 degree C. for 2 hours. The reaction solution was again cooled down to minus 78 degrees C., and 450 g (2.39 mol) of triisopropylborate was dropped into the solution. Then, the solution was stirred at room temperature for 17 hours. The reaction mixture was added with aqueous solution of hydrochloric acid and stirred at room temperature for 1 hour. The reaction mixture was added with 3 L of toluene, and aqueous phase thereof was eliminated. After organic phase thereof was dried with magnesium sulfate, the solvent was distilled away under reduced pressure. By recrystallizing the obtained solid by toluene, 126 g of 3-(2-naphthyl)phenylboronic acid was obtained at an yield of 67%.
Quantity
212 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
450 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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